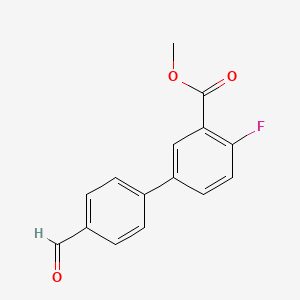

Methyl 2-fluoro-5-(4-formylphenyl)benzoate

Description

Methyl 2-fluoro-5-(4-formylphenyl)benzoate is an organic compound with the molecular formula C15H11FO3 It is a derivative of benzoic acid and contains both a fluorine atom and a formyl group attached to the benzene ring

Properties

IUPAC Name |

methyl 2-fluoro-5-(4-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-19-15(18)13-8-12(6-7-14(13)16)11-4-2-10(9-17)3-5-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULSTZYYRGUBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901159829 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-20-0 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-(4-formylphenyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoic acid with 4-formylphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures. The resulting product is then esterified using methanol and a suitable acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(4-formylphenyl)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 2-fluoro-5-(4-carboxyphenyl)benzoic acid.

Reduction: 2-fluoro-5-(4-hydroxyphenyl)benzoic acid.

Substitution: 2-fluoro-5-(4-substituted phenyl)benzoic acid derivatives.

Scientific Research Applications

Chemistry

Methyl 2-fluoro-5-(4-formylphenyl)benzoate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop innovative materials.

Biology

The compound is investigated for its potential as a fluorescent probe due to the fluorine atom's electronic properties. This application is particularly relevant in biological imaging and tracking cellular processes.

Medicine

In medicinal chemistry, this compound is studied for its potential use in drug development:

- Enzyme Inhibition : The formyl group can interact with nucleophilic residues in proteins, potentially leading to the design of enzyme inhibitors.

- Anticancer Research : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific biochemical pathways.

Anticancer Activity

Research indicates that this compound shows promising anticancer effects:

- In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has been tested for antimicrobial properties:

- It exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating potential for treating bacterial infections.

Comparative Data Table: Biological Activities Overview

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibits growth of cancer cell lines | |

| Antimicrobial | Effective against E. coli and Staphylococcus aureus | |

| Fluorescent Probe | Potential application in biological imaging |

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-(4-formylphenyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its formyl group, which can form covalent bonds with nucleophilic residues in proteins. The fluorine atom can also influence the compound’s binding affinity and specificity by altering the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-fluorobenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

Methyl 4-fluoro-3-formylbenzoate: Similar structure but with different substitution pattern, leading to different reactivity and applications.

Methyl 2-fluoro-5-formylbenzoate:

Uniqueness

Methyl 2-fluoro-5-(4-formylphenyl)benzoate is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Biological Activity

Methyl 2-fluoro-5-(4-formylphenyl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate structure with a fluorine atom and a formyl group attached to the phenyl ring. The presence of these functional groups may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways. For instance, fluorinated compounds can enhance binding affinity due to the electronegative nature of fluorine, potentially leading to increased potency against specific targets.

- Antimicrobial Activity : Research indicates that derivatives with similar functional groups exhibit antimicrobial properties. The formyl group may enhance interactions with bacterial cell membranes or enzymes essential for bacterial survival.

Antimicrobial Studies

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For example:

- Study on MRSA : A study reported that phenyl-substituted compounds demonstrated significant growth inhibition against Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of fluorine atoms in similar compounds has been shown to increase their antimicrobial activity .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | Not specified |

| Related Fluorinated Compounds | A. baumannii | < 10 µg/mL |

Anticancer Potential

The anticancer potential of this compound has also been explored. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation:

- Cell Line Studies : Research involving various cancer cell lines indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Studies

- Antimicrobial Efficacy : A case study involving the synthesis of phenyl-substituted hydrazones highlighted the enhanced antimicrobial activity associated with fluorinated derivatives. This compound was included in a broader screening for MRSA inhibitors, showing promising results in preliminary assays .

- In Vivo Evaluation : An in vivo study assessed the effects of related compounds on tumor growth in animal models. Results indicated that these compounds could significantly reduce tumor size compared to controls, supporting further investigation into their mechanisms and efficacy .

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing Methyl 2-fluoro-5-(4-formylphenyl)benzoate?

- Methodological Answer : A common approach involves sequential substitution and esterification reactions. For example, fluorinated benzoate esters can be synthesized via nucleophilic aromatic substitution using methyl 4-formylbenzoate as a precursor, followed by coupling with fluorinated intermediates under anhydrous conditions. Reaction optimization often requires inert atmospheres (e.g., argon) and catalysts like POCl₃ for ester activation . Purification may involve flash chromatography or recrystallization from methanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- GC/HPLC : To assess purity (>97% by GC or HLC is typical for fluorinated benzoates) .

- NMR : ¹H/¹³C NMR for verifying substitution patterns (e.g., distinguishing ortho vs. para fluorine and formyl groups). For example, the formyl proton typically resonates near δ 10.0 ppm in DMSO-d₆ .

- ESI-MS : To confirm molecular ion peaks (e.g., [M+H⁺] or [M+Na⁺]) and rule out side products .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-oxidation or dimerization) be mitigated during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reflux temperatures below 80°C to prevent formyl group oxidation .

- Catalyst Selection : Use Lewis acids like ZnCl₂ to direct substitution at the 5-position, minimizing ortho byproducts .

- Workup Strategies : Quench reactions with ice-cold NaHCO₃ to neutralize acidic intermediates and reduce ester hydrolysis .

- Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side reactions dominate .

Q. What electronic effects do the fluoro and formyl substituents exert on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Fluorine : The electron-withdrawing fluoro group at the 2-position activates the benzene ring for electrophilic substitution at the 5-position but deactivates it for nucleophilic attacks. This directs coupling reactions (e.g., Suzuki-Miyaura) to the 4-formylphenyl moiety .

- Formyl Group : Acts as a directing group for further functionalization (e.g., condensation with amines to form Schiff bases). Steric hindrance from the formyl group may slow reactions at the adjacent position .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Assess for rotational isomerism (e.g., hindered rotation around the ester bond) causing unexpected NMR splitting. Variable-temperature NMR can clarify .

- Isotopic Peaks : Fluorine (¹⁹F) and chlorine isotopes in MS may produce ambiguous fragments. High-resolution MS (HRMS) is recommended to distinguish isotopic patterns .

- X-ray Crystallography : Resolve ambiguities in substitution patterns by determining the crystal structure of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.